6-Bromo-2-carboxymethyl-1-indanone
Overview
Description
6-Bromo-2-carboxymethyl-1-indanone: is an organic compound with the molecular formula C10H9BrO3 It is a derivative of indanone, featuring a bromine atom at the 6th position and a carboxymethyl group at the 2nd position
Scientific Research Applications
Chemistry
In organic synthesis, 6-Bromo-2-carboxymethyl-1-indanone serves as a versatile intermediate for the preparation of more complex molecules. Its bromine atom allows for further functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules. It may act as a probe in biochemical assays to investigate enzyme mechanisms.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Industry
In the chemical industry, this compound can be used as a building block for the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it suitable for various industrial applications.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that 1-indanone derivatives, to which 6-bromo-2-carboxymethyl-1-indanone belongs, have a broad range of biological activity . They have been used as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
The mode of action of 1-indanone derivatives typically involves interaction with their targets, leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of biological activities of 1-indanone derivatives, it can be inferred that multiple pathways could be affected, leading to downstream effects such as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer activities .
Result of Action
Given the broad range of biological activities of 1-indanone derivatives, the effects could include antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-carboxymethyl-1-indanone typically involves the bromination of 2-carboxymethyl-1-indanone. One common method includes the following steps:
Starting Material: 2-carboxymethyl-1-indanone.
Bromination: The bromination is carried out using bromine (Br2) in the presence of a suitable solvent like chloroform (CHCl3) or carbon tetrachloride (CCl4).
Reaction Conditions: The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 6-Bromo-2-carboxymethyl-1-indanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, yielding 6-Bromo-2-carboxymethyl-1-indanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under mild conditions.
Major Products
Oxidation: 6-Bromo-2-carboxymethyl-1-indanoic acid.
Reduction: 6-Bromo-2-carboxymethyl-1-indanol.
Substitution: Various substituted indanone derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-indanone: Lacks the carboxymethyl group, making it less versatile for further functionalization.
2-Carboxymethyl-1-indanone: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
6-Bromo-2-methyl-1-indanone: Similar structure but with a methyl group instead of a carboxymethyl group, affecting its solubility and reactivity.
Uniqueness
6-Bromo-2-carboxymethyl-1-indanone is unique due to the presence of both a bromine atom and a carboxymethyl group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(5-bromo-3-oxo-1,2-dihydroinden-2-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c12-8-2-1-6-3-7(4-10(13)14)11(15)9(6)5-8/h1-2,5,7H,3-4H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVODCNPPJOKTQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C1C=CC(=C2)Br)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181477-10-1 | |
Record name | 2-(6-bromo-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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